4-amino-N-(4-méthoxyphényl)benzamide

Vue d'ensemble

Description

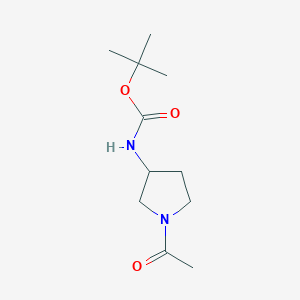

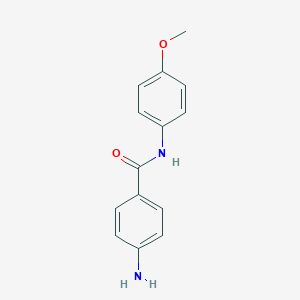

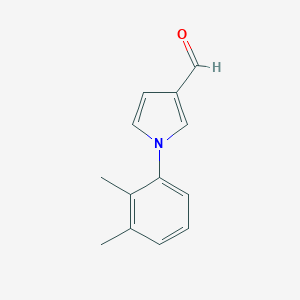

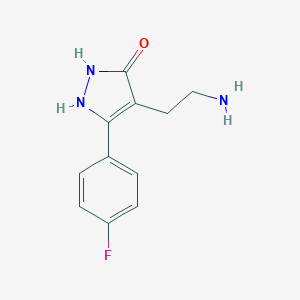

4-Amino-N-(4-methoxyphenyl)benzamide is a chemical compound with the CAS Number: 891-35-0. It has a molecular weight of 242.28 .

Molecular Structure Analysis

The molecular formula of 4-amino-N-(4-methoxyphenyl)benzamide is C14H14N2O2 . The InChI code is 1S/C14H14N2O2/c1-18-13-8-6-12(7-9-13)16-14(17)10-2-4-11(15)5-3-10/h2-9H,15H2,1H3,(H,16,17) .Physical and Chemical Properties Analysis

4-Amino-N-(4-methoxyphenyl)benzamide has a molecular weight of 242.28 .Applications De Recherche Scientifique

Blocs de construction pour les candidats médicaments

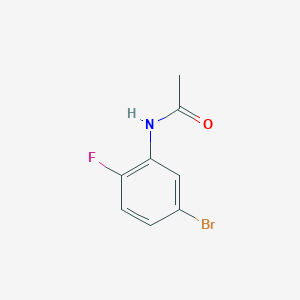

Le N-(3-amino-4-méthylphényl)benzamide, un composé similaire au 4-amino-N-(4-méthoxyphényl)benzamide, est un bloc de construction crucial pour de nombreux candidats médicaments . Il est raisonnable de supposer que le this compound pourrait également servir de bloc de construction dans la synthèse de divers produits pharmaceutiques.

Synthèse continue dans les systèmes microfluidiques

Le composé a été synthétisé dans un système de microréacteur à écoulement continu . Cette méthode permet de déterminer les paramètres cinétiques de réaction intrinsèques, qui peuvent être utiles pour optimiser les conditions de réaction .

Acylation sélective

L'acylation sélective est un processus utilisé dans la synthèse du N-(3-amino-4-méthylphényl)benzamide . Compte tenu des similitudes structurelles, le this compound pourrait potentiellement être synthétisé par un processus similaire.

Étude cinétique

La cinétique de la réaction impliquant ce composé a été étudiée dans un système microfluidique . Cette recherche pourrait fournir des informations précieuses sur les mécanismes de réaction et les constantes de vitesse, qui pourraient être utiles dans diverses applications scientifiques et industrielles.

Chimie verte

La synthèse des benzamides, y compris le this compound, peut être réalisée par condensation directe d'acides carboxyliques et d'amines . Cette méthode, qui utilise l'irradiation ultrasonique et un catalyseur acide solide vert, est considérée comme une voie verte, rapide, douce et très efficace .

Applications pharmaceutiques

Les benzamides, y compris le this compound, se trouvent dans les structures de composés médicamenteux potentiels . Ils sont utilisés dans la synthèse d'agents thérapeutiques et présentent une activité antiplaquettaire .

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that benzamides, the class of compounds to which this molecule belongs, typically interact with their targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Benzamides are known to be involved in a variety of biochemical processes, but the specific pathways influenced by this compound require further investigation .

Action Environment

The action, efficacy, and stability of 4-amino-N-(4-methoxyphenyl)benzamide can be influenced by various environmental factors . These can include pH, temperature, and the presence of other molecules in the environment.

Propriétés

IUPAC Name |

4-amino-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-8-6-12(7-9-13)16-14(17)10-2-4-11(15)5-3-10/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKVMNNUINFIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355066 | |

| Record name | 4-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891-35-0 | |

| Record name | 4-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)

![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)